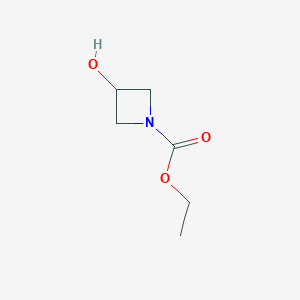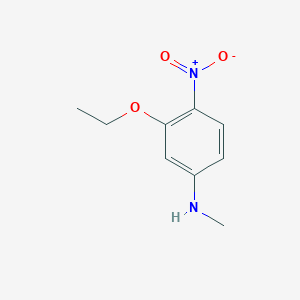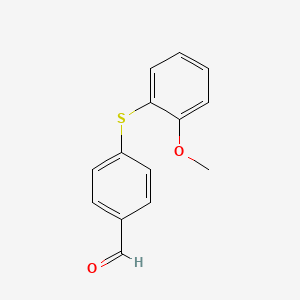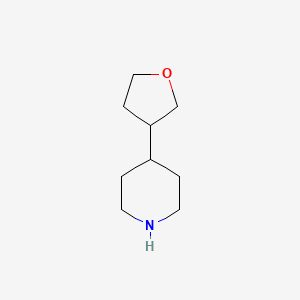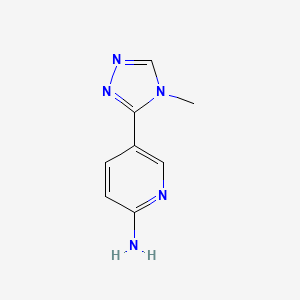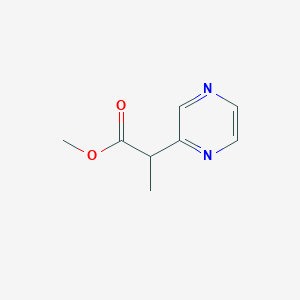
Methyl 2-(pyrazin-2-yl)propanoate
Overview
Scientific Research Applications
Corrosion Inhibition
Methyl 2-(pyrazin-2-yl)propanoate derivatives, such as methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)acetate, have been investigated for their effectiveness as corrosion inhibitors. These compounds have shown significant protection against the corrosion of C38 steel in hydrochloric acid solutions, with protection levels exceeding 95% at certain concentrations. The protection mechanism involves cathodic inhibition by polarization and charge-transfer, following the Langmuir adsorption isotherm. Quantum chemical calculations support the correlation between the molecular structure of these compounds and their inhibition efficiency (Missoum et al., 2013).
Photophysical Properties in Ruthenium Complexes
The photophysical properties of ruthenium complexes containing 3-(pyrazin-2-yl)-1,2,4-triazole ligands have been explored. These complexes demonstrate significant variability in their ground and excited states properties as influenced by pH. The research reveals that the photophysical properties, including absorption and emission maxima, of these complexes can be altered based on the pH level, suggesting potential applications in pH-sensitive environments (H. Nieuwenhuis et al., 1991).
Crystallographic Studies
This compound derivatives have been synthesized and analyzed through crystallographic techniques. For example, (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one was characterized, with a focus on its crystallization and molecular interactions. Such studies provide insights into the molecular shapes and intermolecular interactions of these compounds, which can be crucial for understanding their potential applications (Naveen Shivalingegowda et al., 2017).
Catalytic Properties
Research into the catalytic properties of this compound derivatives, particularly in the context of copper (II) complexes, has shown promising results. These complexes have been effective in catalyzing oxidation reactions, such as the conversion of catechol to quinone using dioxygen under ambient conditions. The rate of these reactions varies based on the specific compound and complex used (Boussalah et al., 2009).
Safety and Hazards
properties
IUPAC Name |
methyl 2-pyrazin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12-2)7-5-9-3-4-10-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDUYOBBAAAKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428921.png)
![3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1428924.png)
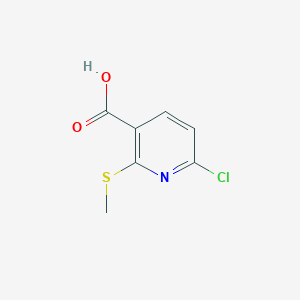
![2-[(Oxetan-3-yl)amino]ethan-1-ol](/img/structure/B1428926.png)

